N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine
Overview
Description
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine is involved in the synthesis of various chemically significant compounds. For instance, it plays a role in the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities have been investigated, showcasing its utility in developing compounds with potential biological activities (Bektaş et al., 2007). Similarly, its utility in the ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes demonstrates its versatility in chemical reactions (Utsunomiya & Hartwig, 2003).
Environmental and Analytical Applications
The compound is also useful in environmental and analytical chemistry, as seen in the determination of aliphatic amines in waste water and surface water, indicating its role in environmental monitoring and analysis (Sacher, Lenz, & Brauch, 1997).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of morpholine, such as those involving this compound, have been synthesized for the development of biodegradable polyesteramides with pendant functional groups. This application underscores its significance in creating advanced materials with specific biological or chemical functionalities (Veld, Dijkstra, & Feijen, 1992).
Biochemical and Pharmacological Research
Beyond its applications in chemistry and materials science, derivatives of this compound have been explored for their biological significance. For instance, the compound's derivatives have been analyzed for their role in the biosynthesis of alkaloids, such as magnoflorine, in opium poppy. This research sheds light on the metabolic pathways of plant alkaloids and their pharmacological potentials (Morris & Facchini, 2016).
Properties
IUPAC Name |
N-methyl-1-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-12-13-2-4-14(5-3-13)18-11-8-16-6-9-17-10-7-16/h2-5,15H,6-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDWJPMGCABITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427641 | |
Record name | N-METHYL-N-[4-(2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-77-9 | |
Record name | N-METHYL-N-[4-(2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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